molecular formula C16H20N2O B2884298 (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine CAS No. 626214-30-0

(3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

Cat. No. B2884298
CAS RN: 626214-30-0
M. Wt: 256.349
InChI Key: NGQKMMXYJHXLMQ-UHFFFAOYSA-N
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Description

3-Methoxypropylamine (MOPA) is a colorless to yellow liquid with an aminelike odor . It is miscible in water and is used as an intermediate in the production of corrosion inhibitors and dyestuff . Phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .


Molecular Structure Analysis

The molecular structure of 3-Methoxypropylamine is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

3-Methoxypropylamine has a boiling point of 117.5 °C and a density of 0.8737 g/cm³ at 20 °C .

Safety and Hazards

3-Methoxypropylamine is flammable and may be corrosive to metals. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction .

Future Directions

The protodeboronation of pinacol boronic esters is a valuable but not well-developed area of research . Future work could focus on expanding the scope of this reaction and exploring its potential applications in organic synthesis.

properties

IUPAC Name

3-methoxy-N-[phenyl(pyridin-2-yl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-19-13-7-12-18-16(14-8-3-2-4-9-14)15-10-5-6-11-17-15/h2-6,8-11,16,18H,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQKMMXYJHXLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(C1=CC=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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